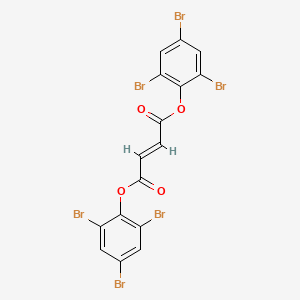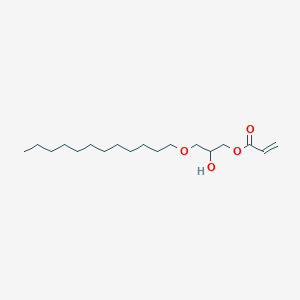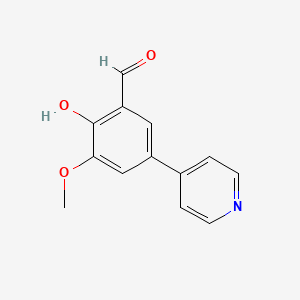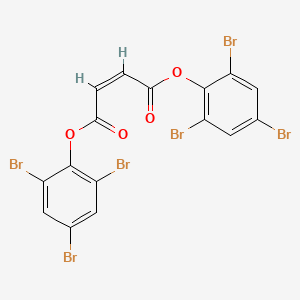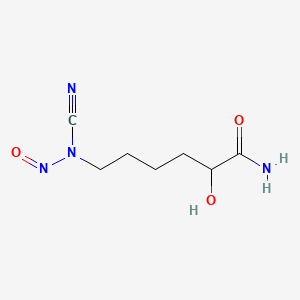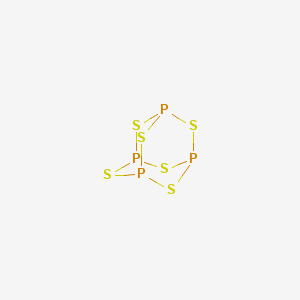
Tetraphosphorus hexasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphorus hexasulfide is an inorganic compound with the chemical formula P₄S₆. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, consisting of a tetrahedral array of four phosphorus atoms bonded to six sulfur atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphosphorus hexasulfide can be synthesized through the thermolysis of mixtures of phosphorus and sulfur. One common method involves abstracting a sulfur atom from tetraphosphorus heptasulfide (P₄S₇) using triphenylphosphine: [ \text{P}_4\text{S}_7 + \text{Ph}_3\text{P} \rightarrow \text{P}_4\text{S}_6 + \text{Ph}_3\text{PS} ] Another method involves treating alpha-tetraphosphorus pentasulfide (α-P₄S₅) with triphenylarsine sulfide in carbon disulfide (CS₂) to yield alpha-tetraphosphorus hexasulfide (α-P₄S₆) .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphosphorus hexasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine.
Reduction: Reduction reactions often involve reagents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphorus oxides and sulfur oxides.
Reduction: Reduction can produce lower phosphorus sulfides or elemental phosphorus and sulfur.
Substitution: Substitution reactions can yield various phosphorus halides and sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Tetraphosphorus hexasulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds and as a precursor for the preparation of organophosphorus compounds.
Medicine: this compound and its derivatives are being explored for their potential use in drug delivery systems and as therapeutic agents.
Wirkmechanismus
The mechanism by which tetraphosphorus hexasulfide exerts its effects involves its ability to undergo homolytic substitution reactions. This mechanism is responsible for its radical-trapping antioxidant activity. The compound’s molecular targets include various reactive oxygen species and free radicals, which it neutralizes through the formation of stabilized perthiyl radicals .
Vergleich Mit ähnlichen Verbindungen
- Phosphorus sesquisulfide (P₄S₃)
- Phosphorus pentasulfide (P₄S₅)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
Comparison: Tetraphosphorus hexasulfide is unique among phosphorus sulfides due to its specific molecular structure and reactivity. Unlike phosphorus sesquisulfide, which is used in match production, this compound has broader applications in chemistry and industry. Compared to phosphorus pentasulfide, which is produced on a larger scale, this compound is more specialized and used in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
12165-71-8 |
|---|---|
Molekularformel |
P4S6 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3 |
InChI-Schlüssel |
ZYCRSZQVMREWQH-UHFFFAOYSA-N |
Kanonische SMILES |
P12SP3SP(S1)SP(S2)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


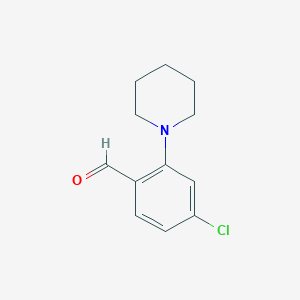

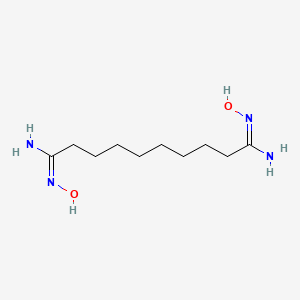
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
